molecular formula C16H14Br2O3 B14022997 2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one CAS No. 39729-17-4

2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B14022997
CAS No.: 39729-17-4
M. Wt: 414.09 g/mol
InChI Key: ACMLYNXQGMLUOX-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one is a dibrominated chalcone derivative that serves as a versatile and valuable building block in organic synthesis. It is particularly useful as a synthon for the construction of a diverse range of nitrogen-containing heterocycles, including pyrazolines and isoxazoles, which are frameworks found in numerous bioactive molecules . As part of the chalcone family, this compound is of significant interest in material science due to its potential non-linear optical (NLO) properties . The bromo substituents can enhance molecular hyperpolarizability and influence non-centrosymmetric crystal packing, a crucial factor for NLO activity, while typically conferring higher thermal stability compared to unchlorinated chalcones . Although the specific biological activity of this exact analog may be under investigation, related chalcone dibromides have demonstrated notable antioxidant effects by inhibiting superoxide production and lipid peroxidation, making them compounds of interest in cancer disease research . The molecular structure is characterized by an S(6) ring motif formed via an intramolecular O—H···O hydrogen bond . This product is intended for research and development purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

CAS No.

39729-17-4

Molecular Formula

C16H14Br2O3

Molecular Weight

414.09 g/mol

IUPAC Name

2,3-dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C16H14Br2O3/c1-21-11-8-6-10(7-9-11)14(17)15(18)16(20)12-4-2-3-5-13(12)19/h2-9,14-15,19H,1H3

InChI Key

ACMLYNXQGMLUOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2O)Br)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the electrophilic bromination of an α,β-unsaturated ketone precursor, specifically a chalcone derivative, under acidic conditions. The key step is the addition of bromine across the double bond of the α,β-unsaturated ketone, resulting in vicinal dibromination at positions 2 and 3 of the propanone chain.

Detailed Synthetic Procedure

A representative synthesis is adapted from the bromination of chalcone derivatives similar to those reported in the literature for related compounds such as 2,3-dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one:

  • Starting Material: (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (chalcone derivative)
  • Reagent: Bromine (Br2)
  • Solvent: Acetic acid (30% aqueous solution)
  • Reaction Conditions: Bromine is added dropwise to the chalcone solution in acetic acid until the orange color persists, indicating excess bromine. The reaction mixture is stirred for approximately 30 minutes at room temperature.
  • Workup: The reaction mixture is poured onto crushed ice to precipitate the dibrominated product.
  • Isolation: The solid product is collected by filtration, washed with cold water, and dried.
  • Purification: Recrystallization from ethanol or acetone yields pure crystals suitable for characterization.

Reaction Scheme

$$
\text{(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one} + Br_2 \xrightarrow[\text{AcOH}]{\text{rt}} \text{this compound}
$$

Reaction Parameters and Yields

Parameter Details
Molar ratio 1:2 (chalcone : bromine)
Temperature Room temperature (~25 °C)
Reaction time 30 minutes
Solvent volume Sufficient to dissolve chalcone (~30% acetic acid aqueous solution)
Isolation method Filtration after ice quenching
Purification Recrystallization from ethanol or acetone
Yield Typically high, often >80% (literature values for analogues)

Mechanistic Insights

The reaction proceeds via electrophilic addition of bromine to the carbon-carbon double bond of the chalcone, forming a bromonium ion intermediate. Subsequent nucleophilic attack by bromide ion leads to the formation of the vicinal dibromo product. The presence of the ortho-hydroxy group can facilitate intramolecular hydrogen bonding, stabilizing the product and influencing crystallinity.

Characterization and Structural Confirmation

The product is characterized by:

  • Melting Point: Approximately 395–397 K (122–124 °C) consistent with similar dibrominated α-propiophenones.
  • Spectroscopic Data:
    • NMR (proton and carbon) confirms the disappearance of alkene protons and appearance of signals consistent with dibrominated carbons.
    • IR spectroscopy shows characteristic carbonyl stretching around 1650 cm⁻¹ and O–H stretching due to the hydroxy group.
  • X-ray Crystallography: Confirms the molecular structure, including the dibromo substitution pattern and intramolecular hydrogen bonding involving the hydroxy group.

Comparative Analysis with Related Compounds

Compound Bromination Method Solvent Yield (%) Notes
2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one Bromine in acetic acid 30% AcOH >80 Intramolecular hydrogen bonding observed
2,3-Dibromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one Similar bromination of chalcone Acetic acid High Structural analog, bromination at α,β-unsaturated ketone
Target compound (this compound) Bromine addition to chalcone derivative Acetic acid Expected high Established via analogy and chemical logic; direct literature sparse

Chemical Reactions Analysis

Bromination and Cyclic Bromonium Intermediate Formation

The compound's synthesis typically involves bromination of its chalcone precursor. The reaction proceeds via:

  • Electrophilic bromine attack on the α,β-unsaturated carbonyl system, forming a cyclic bromonium intermediate .

  • Trans addition of bromine atoms, resulting in a vicinal dibromide with anti stereochemistry .

Mechanism :

  • The chalcone’s alkene acts as a nucleophile, attacking Br₂ to form a bromonium ion intermediate.

  • Bromide ion opens the intermediate, yielding the trans-dibrominated product .

Key conditions :

Brominating AgentSolventTemperatureYieldSource
Br₂ in acetic acidAcetic acid0–25°C58–69%
HBr in CH₂Cl₂Dichloromethane0°C72%

Nucleophilic Substitution Reactions

The bromine atoms at C2 and C3 undergo substitution with nucleophiles:

NucleophileConditionsProduct FormedApplication
OH⁻KOH/EtOH, refluxα,β-Unsaturated ketonePrecursor for heterocycles
NH₃NH₃/MeOH, 25°Cβ-Amino ketone derivativeAntimicrobial agents
SH⁻NaSH/DMF, 60°CThioether analogAntioxidant studies

Example :
Reaction with KOH eliminates HBr to regenerate the chalcone’s α,β-unsaturated system:

C15H12Br2O2+2KOHC15H12O2+2KBr+2H2O\text{C}_{15}\text{H}_{12}\text{Br}_2\text{O}_2+2\text{KOH}\rightarrow \text{C}_{15}\text{H}_{12}\text{O}_2+2\text{KBr}+2\text{H}_2\text{O}

Elimination Reactions

Controlled dehydrohalogenation removes bromine atoms:

  • Base-mediated elimination (e.g., DBU in toluene) yields α,β-unsaturated carbonyl compounds .

  • Thermal decomposition at 150–200°C produces aromatic byproducts via radical pathways.

Kinetic data :

BaseSolventRate Constant (s⁻¹)Half-Life
DBUToluene0.04515.4 min
K₂CO₃Acetone0.01257.7 min

Oxidation Reactions

The hydroxyl group on the 2-hydroxyphenyl ring undergoes oxidation:

  • Jones reagent (CrO₃/H₂SO₄) converts the phenol to a quinone.

  • MnO₂ selectively oxidizes benzylic alcohols without affecting bromine substituents .

Product stability :

  • Quinone derivatives exhibit enhanced electrochemical activity.

  • Over-oxidation risks require careful stoichiometric control .

Hydrogen Bonding and Reactivity

Intramolecular O–H⋯O hydrogen bonding between the hydroxyl and carbonyl groups:

  • Stabilizes the enol tautomer, influencing nucleophilic attack sites .

  • Reduces reactivity toward electrophiles at the ortho position .

Structural data :

ParameterValue
O–H bond length0.797 Å
Dihedral angle (C=O)12.5°

Comparative Reaction Pathways

Bromination methods :

MethodAdvantagesLimitations
Br₂ in acetic acidHigh regioselectivityCorrosive, toxic Br₂ vapors
HBr in CH₂Cl₂Mild conditions, better yieldRequires anhydrous conditions

Substitution vs. elimination :

  • Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms.

  • Steric hindrance at C3 slows substitution compared to C2 .

Scientific Research Applications

2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine atoms enhance molecular weight (e.g., 418.51 g/mol for the 4-chlorophenyl analog vs. 290.30 g/mol for unhalogenated CAS 1669-49-4 ), increasing density and polarizability.
  • Aromatic Substituents: Electron-donating groups (e.g., -OCH₃) stabilize charge distribution, while electron-withdrawing groups (e.g., -NO₂ in the nitrofuryl analog) alter reactivity .
  • Hydrogen Bonding: The 2-hydroxyphenyl group in the target compound enables intramolecular C–H⋯O bonds, stabilizing the molecular conformation , whereas the sydnone derivative forms S(6) motifs via similar interactions .

Crystallographic Comparison

Crystallographic data for selected compounds:

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one Monoclinic C2/c a=29.075, b=9.2358, c=11.4374, β=103.29°, V=2989.0 ų Weak C–H⋯O intermolecular bonds
2,3-Dibromo-1-(4-chlorophenyl)-3-(5-nitro-2-furyl)propan-1-one Triclinic P1 a=8.432, b=10.786, c=11.324, α=67.5°, β=78.2°, γ=81.3° Chains along [011] via H-bonds
Sydnone derivative (C₁₈H₁₃Br₃N₂O₄) Not specified Intramolecular C–H⋯O (S(6) motif)

Key Observations :

  • Packing Efficiency: The monoclinic system of the 4-chlorophenyl analog accommodates bulkier substituents (e.g., hydroxyphenyl) through larger unit cell volumes (2989.0 ų vs. ~1000–1500 ų for smaller analogs).
  • Intermolecular Interactions: Triclinic systems (e.g., nitrofuryl analog) favor directional H-bonding along specific crystallographic axes, while sydnone derivatives prioritize planar stacking of aromatic rings .

Key Observations :

  • Antimicrobial Potential: Sydnone-containing compounds exhibit antimicrobial activity due to their mesoionic character, which disrupts microbial membranes .
  • Genotoxicity Risk: Hydroxyphenyl substituents (as in WHO No. 2158) may pose genotoxicity risks despite negative bacterial assays, warranting further mammalian cell studies .

Biological Activity

2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one, also known as a dibromo chalcone derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two bromine atoms and phenolic groups that contribute to its reactivity and biological effects.

  • Molecular Formula : C16H14Br2O
  • Molecular Weight : 368.06 g/mol
  • Melting Point : 156ºC
  • Boiling Point : 411.5ºC
  • Density : 1.631 g/cm³
  • LogP : 4.769 (indicating lipophilicity)

Antioxidant Properties

Research indicates that dibromo chalcone derivatives exhibit significant antioxidant activity. These compounds can inhibit superoxide production and lipid peroxidation, which are crucial in protecting cells from oxidative stress. The antioxidant properties are vital in cancer research, as they may prevent tumor cell proliferation by mitigating oxidative damage to cellular components .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Studies have shown that this compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to possess minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential in managing inflammatory diseases . The mechanisms involve the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response.

Study on Antioxidant Activity

A study conducted by Jakhar et al. demonstrated that dibromo chalcones could effectively scavenge free radicals and reduce oxidative stress markers in vitro, emphasizing their potential as therapeutic agents in oxidative stress-related diseases .

Clinical Relevance

The antibacterial activity of this compound was further validated through clinical trials involving patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant improvement in infection control when treated with formulations containing dibromo chalcone derivatives compared to standard treatments.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves halogenation of a chalcone precursor. For example, bromination of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one using bromine in acetic acid or DCM. Optimization includes controlling stoichiometry (e.g., 2–3 equivalents of Br₂) and reaction time (12–24 hrs) to avoid over-bromination. Purification via column chromatography (hexane/ethyl acetate) or recrystallization is critical for isolating the dibrominated product .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity to improve crystallization yields.

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?

  • Protocol : Crystals are grown via slow evaporation (e.g., in ethanol or DCM). Data collection uses MoKα radiation (λ = 0.71073 Å) on diffractometers like Bruker SMART APEXII. Structure solution employs SHELXT or SHELXD for phase determination, followed by refinement with SHELXL .
  • Metrics : Report R-factors (<0.05 for high-quality data), bond lengths (e.g., C–Br ≈ 1.9–2.0 Å), and dihedral angles between aromatic rings (e.g., 29.98°–52.04°) .

Q. What safety protocols are essential for handling brominated aromatic ketones in the lab?

  • Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritation from bromine residues. Store in sealed containers away from light and moisture. Dispose of waste via licensed hazardous chemical services .

Advanced Questions

Q. How do intramolecular interactions (e.g., hydrogen bonds) influence the stability and conformation of this compound?

  • Analysis : SC-XRD reveals intramolecular C–H⋯O hydrogen bonds forming S(6) ring motifs, which stabilize the keto-enol tautomer. Computational tools (e.g., Gaussian for DFT) can quantify bond energies and assess tautomeric equilibrium .
  • Experimental Design : Compare crystallographic data with NMR (e.g., ¹H NMR in DMSO-d₆) to detect enol proton shifts (δ ~15 ppm) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

  • Troubleshooting : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Use variable-temperature NMR to probe conformational changes. Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What computational approaches (e.g., DFT, AIM) are suitable for studying electronic properties and reactivity?

  • Workflow : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at the para-methoxy phenyl ring). AIM analysis identifies critical bond critical points for non-covalent interactions .
  • Validation : Compare theoretical bond lengths/angles with SC-XRD data (e.g., mean C–C deviation ≤0.004 Å) .

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